An In-Depth Technical Guide to the Physicochemical Profiling of (2,6-Dichlorophenyl)(oxan-4-yl)methanol
An In-Depth Technical Guide to the Physicochemical Profiling of (2,6-Dichlorophenyl)(oxan-4-yl)methanol
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a complex interplay of factors.[1] While target affinity is a primary driver, the ultimate success or failure of a compound is frequently dictated by its physicochemical properties.[2][3] These intrinsic characteristics—governing how a molecule behaves in various chemical and biological environments—are the foundation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A molecule with exceptional potency in vitro may fail spectacularly in vivo if it cannot be effectively absorbed, reach its target tissue, or persists for an appropriate duration.
This guide provides an in-depth framework for the comprehensive physicochemical characterization of (2,6-Dichlorophenyl)(oxan-4-yl)methanol , a novel chemical entity. The structure combines a lipophilic 2,6-dichlorophenyl moiety with a more polar, hydrogen-bond-capable (oxan-4-yl)methanol group. This juxtaposition of features makes its physicochemical profile particularly interesting and critical to understand for any potential therapeutic application.
As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical, and field-tested approach to determining these critical parameters. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our methodologies in authoritative standards. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to profile a novel compound to enable data-driven decisions in the lead optimization process.[4]
Molecular Profile and Predicted Properties
Before embarking on empirical testing, a foundational understanding is built upon the molecule's basic structural and computational data. In silico predictions, while not a substitute for experimental measurement, are invaluable for guiding experimental design, such as selecting the appropriate analytical concentration ranges or anticipating potential challenges like low solubility.[5]
Chemical Structure:
(Structure of (2,6-Dichlorophenyl)(oxan-4-yl)methanol)
Table 1: Core Molecular and Computationally Predicted Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₆Cl₂O₂ | - |
| Molecular Weight | 275.17 g/mol | Calculated |
| Predicted LogP (XLogP3) | ~2.5 - 3.5 | Computational models (e.g., XLogP3) |
| Predicted pKa (Acidic) | ~13-15 (Alcoholic Proton) | Computational models (e.g., ACD/pKa) |
| Predicted pKa (Basic) | ~ -2 to -4 (Oxane Oxygen) | Computational models (e.g., ACD/pKa) |
Note: Predicted values are estimates and require experimental validation. The alcoholic proton is weakly acidic, while the ether oxygen in the oxane ring is very weakly basic.
Experimental Determination of Key Physicochemical Properties
The following sections detail the authoritative, validated protocols for determining the three most influential physicochemical properties: lipophilicity (LogP), aqueous solubility, and the ionization constant (pKa).
Lipophilicity: The Partition Coefficient (LogP)
Expert Rationale: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes a molecule's distribution between a non-polar (n-octanol) and a polar (aqueous) phase.[6] This parameter is a critical surrogate for a drug's ability to cross biological membranes, its binding affinity to protein targets (which often have hydrophobic pockets), and its potential for metabolic clearance.[2][5] An optimal LogP is essential; excessively high values can lead to poor solubility, high plasma protein binding, and off-target toxicity, while low values may hinder membrane permeation.[4]
For a novel compound, the Shake-Flask Method (OECD 107) is the gold-standard due to its direct measurement of the partition equilibrium.[6][7] It provides the most reliable thermodynamic value against which other, higher-throughput methods (like HPLC) can be calibrated.[8][9]
Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method
-
Preparation of Phases: Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours at the experimental temperature (e.g., 25°C) and allowing the phases to separate. This prevents volume changes during the experiment.[7]
-
Compound Preparation: Prepare a stock solution of (2,6-Dichlorophenyl)(oxan-4-yl)methanol in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (e.g., <0.01 M).[6]
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Agitate the vessel at a constant temperature (25 ± 1°C) for a sufficient time to reach equilibrium. This can range from minutes to hours; a preliminary experiment to determine the time to equilibrium is recommended.[7]
-
Phase Separation: Centrifuge the vessel at high speed to ensure a complete and sharp separation of the two phases.[7]
-
Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as LogP.
-
P = [C_oct] / [C_aq]
-
LogP = log₁₀(P)
-
Self-Validation System:
-
A mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases matches the initial amount added (typically >95% recovery).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
For ionizable compounds, this experiment determines the LogP of the neutral species. To measure the distribution of all species at a given pH, the result is termed LogD (Distribution Coefficient).
Visualization of LogP Determination Workflow
Caption: Workflow for LogP determination via the Shake-Flask method.
Aqueous Solubility
Expert Rationale: Aqueous solubility is arguably one of the most critical early-stage physicochemical properties.[10] It directly impacts oral bioavailability, as a drug must first dissolve in gastrointestinal fluids to be absorbed.[11] Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.[3] The Saturation Shake-Flask Method is the definitive technique for determining thermodynamic solubility, which represents the true equilibrium solubility of the most stable solid form of the compound under given conditions.[12][13]
Experimental Protocol: Thermodynamic Solubility via Saturation Shake-Flask Method
-
System Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.[11]
-
Compound Addition: Add an excess amount of solid (2,6-Dichlorophenyl)(oxan-4-yl)methanol to each buffer solution in separate sealed vials. The excess solid should be clearly visible to ensure saturation.[12]
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C for biorelevance) for an extended period (24-72 hours) to ensure that the solution has reached equilibrium with the solid material.[11]
-
Phase Separation: After equilibration, allow the vials to stand, then clarify the supernatant to remove all undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.[11]
-
Sample Preparation and Analysis: Take a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated HPLC-UV method against a standard curve.
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[12]
-
Solid-State Analysis: It is best practice to recover the excess solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that the solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.[14]
Self-Validation System:
-
The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
The solubility should be determined at multiple time points (e.g., 24h, 48h, 72h) to confirm that a stable equilibrium has been reached.
-
Filter binding should be assessed by passing a solution of known concentration through the filter and measuring the recovery.
Visualization of Solubility Determination Workflow
Caption: Workflow for pH-dependent solubility determination.
Ionization Constant (pKa)
Expert Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[15] For a drug molecule with ionizable groups, the pKa dictates its charge state in different parts of the body, which profoundly affects its solubility, permeability, and target binding.[16] (2,6-Dichlorophenyl)(oxan-4-yl)methanol has a weakly acidic hydroxyl group and a very weakly basic ether oxygen. Determining the pKa of the hydroxyl group is most relevant for its behavior in physiological pH ranges.
Potentiometric titration is a robust and widely used method for pKa determination.[17][18] It involves monitoring pH changes as a titrant is added, allowing for the direct observation of the buffering region where the pKa resides.[19]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[18]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. Often, a co-solvent like methanol or DMSO is required for initial dissolution before adding water to a known final volume. The ionic strength of the solution should be kept constant with an electrolyte like KCl.[18]
-
Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Immerse the calibrated pH electrode.
-
Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at which half of the compound has been neutralized (the midpoint of the buffer region).[17][18]
Self-Validation System:
-
A blank titration (without the compound) should be performed to correct for the buffering capacity of the solvent system itself.
-
The concentration of the compound can be confirmed from the equivalence point of the titration.
-
The use of specialized software can aid in accurately calculating the pKa from the titration curve.
Visualization of pKa and Ionization State
Caption: Relationship between pH, pKa, and molecular properties.
Summary of Physicochemical Profile
The comprehensive characterization of (2,6-Dichlorophenyl)(oxan-4-yl)methanol requires the integration of both predicted and experimentally determined data. This summary table serves as the central repository for the compound's physicochemical identity.
Table 2: Comprehensive Physicochemical Profile
| Parameter | Method | Result | Implication for Drug Development |
| Molecular Weight | Calculated | 275.17 g/mol | Within "drug-like" range (<500 Da), favorable for oral bioavailability.[1] |
| LogP | OECD 107 Shake-Flask | TBD (Est. 2.5-3.5) | A value in this range suggests a good balance between solubility and membrane permeability.[5] |
| Aqueous Solubility | Saturation Shake-Flask | TBD | Critical for determining the maximum absorbable dose and guiding formulation needs.[11] |
| pH-Solubility Profile | Saturation Shake-Flask | TBD | Will reveal if solubility is pH-dependent, impacting absorption in different GI tract segments. |
| pKa (Acidic) | Potentiometric Titration | TBD (Est. 13-15) | A high pKa indicates it will be predominantly neutral at all physiological pHs, simplifying ADME predictions. |
TBD: To Be Determined experimentally.
Conclusion: An Integrated Perspective for Drug Development
The physicochemical characterization of a novel entity like (2,6-Dichlorophenyl)(oxan-4-yl)methanol is a cornerstone of rational drug design. The methodologies outlined in this guide—from the gold-standard shake-flask techniques for LogP and solubility to potentiometric titration for pKa—provide the robust, reliable data necessary to build a predictive ADME model.
The expected profile of this molecule—a moderate molecular weight, a balanced LogP, and a likely neutral state across physiological pH—suggests it may possess favorable "drug-like" properties.[2] However, only through rigorous experimental validation can this be confirmed. The interplay of these properties will be critical: the LogP will govern its interaction with membranes and metabolic enzymes, while its aqueous solubility will define the upper limit of its absorption.[5] Understanding this profile allows scientists to anticipate potential liabilities, design appropriate formulations, and ultimately increase the probability of advancing a safe and effective drug candidate into clinical development.
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